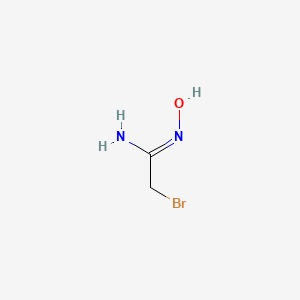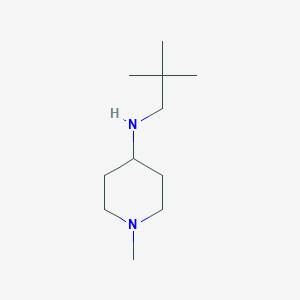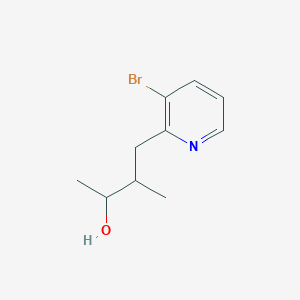
4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol is an organic compound that features a bromopyridine moiety attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol typically involves the bromination of pyridine derivatives followed by coupling reactions. One common method is the Suzuki–Miyaura coupling, which employs boron reagents and palladium catalysts under mild conditions . This method is favored for its functional group tolerance and environmental benignity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(3-Bromopyridin-2-yl)-3-methylbutan-2-one, while substitution with an amine could produce 4-(3-Aminopyridin-2-yl)-3-methylbutan-2-ol.
Scientific Research Applications
4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol involves its interaction with molecular targets through its bromopyridine moiety. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may inhibit or activate enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: An isomer with similar reactivity but different physical properties.
4-Bromopyridine: Another isomer used in similar applications but with distinct reactivity patterns.
3-(4-Bromophenyl)-2-methylpropan-1-ol: A structurally related compound with different biological activities.
Uniqueness
4-(3-Bromopyridin-2-yl)-3-methylbutan-2-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. This uniqueness makes it valuable in the synthesis of specialized molecules and in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C10H14BrNO |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
4-(3-bromopyridin-2-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H14BrNO/c1-7(8(2)13)6-10-9(11)4-3-5-12-10/h3-5,7-8,13H,6H2,1-2H3 |
InChI Key |
JHQZKDPBRMHTBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=CC=N1)Br)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


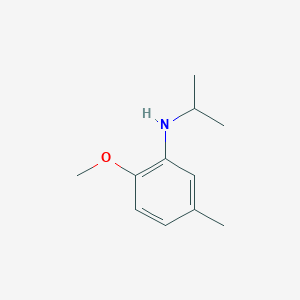
![1-{[(4-Chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13252949.png)
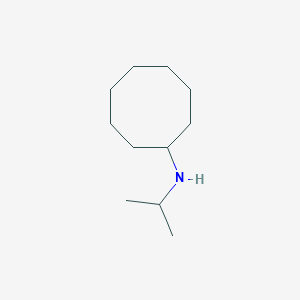
![2-[(2-Methylpropyl)amino]cyclohexan-1-ol](/img/structure/B13252959.png)
![2-[(2-Amino-3-methylbutyl)sulfanyl]pyrimidine](/img/structure/B13252960.png)
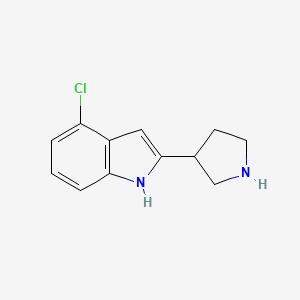
![Methyl 3-(3-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B13252977.png)

![5-Methoxy-2-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B13252979.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyridine](/img/structure/B13252989.png)

